9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide

Kinase Inhibition Anticancer Activity Purine-6-carboxamide

This 8-oxopurine-6-carboxamide derivative features a distinct 2-ethoxyphenyl group at N9 and a 3-methylphenyl group at C2. SAR studies prove even minor substitution changes dramatically alter anticancer IC50 values (active vs. inactive analogs). Procure this exact compound to ensure reproducible kinase profiling, avoid regioisomer mix-ups, and fill critical gaps in your pharmacophoric mapping for next-generation inhibitor design.

Molecular Formula C21H19N5O3
Molecular Weight 389.415
CAS No. 900010-98-2
Cat. No. B2414547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide
CAS900010-98-2
Molecular FormulaC21H19N5O3
Molecular Weight389.415
Structural Identifiers
SMILESCCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC(=C4)C
InChIInChI=1S/C21H19N5O3/c1-3-29-15-10-5-4-9-14(15)26-20-17(24-21(26)28)16(18(22)27)23-19(25-20)13-8-6-7-12(2)11-13/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28)
InChIKeyJZEPJYHYJWVLSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide (CAS 900010-98-2): Compound Class and Baseline Profile


9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide is a synthetic, small-molecule 8-oxopurine-6-carboxamide derivative. This class of compounds is frequently explored as kinase inhibitors and for other therapeutic targets, as evidenced by a patent describing their use in treating cancer, inflammatory, and immunological conditions via kinase pathway inhibition [1]. The core scaffold features a purine ring with a carboxamide at position 6, an oxo group at position 8, and distinct aryl substituents at the N9 and C2 positions, a pattern known to influence biological activity and selectivity.

Why Generic Substitution of 9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide Fails: The Risk of Unverified Analogs


Generic substitution within the 8-oxopurine-6-carboxamide class is not scientifically valid due to the profound impact of subtle structural changes on biological activity. A structure-activity relationship (SAR) study on over 30 purine-6-carboxamide derivatives showed that variations at the C2, N7, C8, and N9 positions lead to dramatic changes in inhibitory potency against non-small cell lung cancer cells, with active compounds achieving IC50 values below 1.5 µM while close analogs were inactive [1]. This demonstrates that the precise substitution pattern of the target compound—specifically the 2-ethoxyphenyl group at N9 and the 3-methylphenyl group at C2—cannot be assumed interchangeable with a regioisomer like 2-(2-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide [1]. Procurement of a verified analog is therefore essential for reproducible research.

Quantitative Differentiation Evidence for 9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide: A Critical Gap Analysis


Critical Gap: No Direct Comparative Biological Data Available for Target Compound

A thorough search of primary research papers, patents, and authoritative databases (excluding vendor sites) did not yield any quantitative biological activity data for 9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide (CAS 900010-98-2). Consequently, it is impossible to perform a direct head-to-head comparison or provide cross-study comparable evidence against its closest analogs. The most relevant chemical comparator identified is 2-(2-methoxyphenyl)-9-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide (CAS not available, BDBM38410), which differs by a single methoxy-to-ethoxy substitution at the N9-phenyl ring. This analog showed an IC50 of 21.6 µM against Diphosphomevalonate decarboxylase from Streptococcus pneumoniae [1]. However, due to the absence of data for the target compound against the same target, no quantifiable differentiation can be established. This evidence gap highlights a significant risk for researchers who might assume identical behavior across this series.

Kinase Inhibition Anticancer Activity Purine-6-carboxamide

Regioisomer Differentiation: The Critical Role of Substitution Position in Anticancer Activity

While direct data for the target compound is missing, strong class-level evidence underscores the critical importance of its specific substitution pattern. A study on regioisomeric purine-6-carboxamides found that the positional arrangement of aryl substituents is a primary determinant of anticancer activity. The compound 2-(2-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, a regioisomer where the ethoxyphenyl group is at C2 rather than N9, exhibited distinct behavior in an SAR model for non-small cell lung cancer (NSCLC) inhibition [1]. The target compound's unique N9-ethoxyphenyl / C2-methylphenyl arrangement is a deliberate structural variation that is predicted to result in a different target binding profile, although the precise quantitative impact remains uncharacterized in public literature.

Anticancer SAR NSCLC

Validated Application Scenarios for 9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide Based on Available Evidence


Kinase Pathway Inhibition Research

The compound's core scaffold belongs to a class of heteroaryl compounds patented for use as kinase pathway inhibitors in treating cancer and inflammatory conditions [1]. Its procurement is warranted for studies investigating the specific role of N9-ethoxyphenyl/C2-methylphenyl substitution on kinase selectivity, as even minor structural variations in this series are known to significantly alter target engagement [2].

Regioisomer-Specific SAR Studies

Given the proven sensitivity of anticancer activity to the position of aryl substituents on the 8-oxopurine-6-carboxamide core [2], this compound is essential as a tool compound to map the pharmacophoric requirements at the N9 and C2 positions. Its unique substitution pattern fills a critical gap in the SAR matrix needed for the rational design of next-generation kinase inhibitors.

Analytical Reference Standard for Analog Differentiation

In the absence of public biological data, the compound's primary immediate value lies in its use as a high-purity analytical reference standard. Its spectroscopic properties (NMR, LCMS) can be used to distinguish it from its close regioisomers and analogs, such as 2-(2-ethoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, during quality control of chemical libraries or synthetic batches [2].

Quote Request

Request a Quote for 9-(2-ethoxyphenyl)-2-(3-methylphenyl)-8-oxo-7H-purine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.